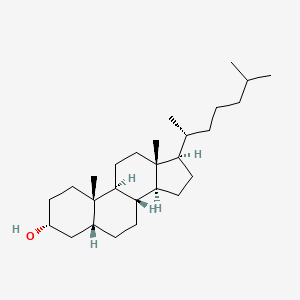

Epicoprostanol

説明

epi-Coprostanol has been reported in Petrosia ficiformis with data available.

antioxidant; a major constituent of ambergris

Structure

3D Structure

特性

IUPAC Name |

(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20-,21-,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIXCDOBOSTCEI-KKFSNPNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046700 | |

| Record name | (3alpha,5beta)-Cholestan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-92-7 | |

| Record name | Epicoprostanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicoprosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epicoprostanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3alpha,5beta)-Cholestan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPICOPROSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFH3K1F9EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epicoprostanol as a Biomarker for Fecal Pollution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating issue of fecal pollution in water bodies necessitates the use of reliable and specific biomarkers for accurate source tracking and risk assessment. While microbial indicators have traditionally been employed, their persistence and source specificity can be limited. Chemical fecal indicator compounds, such as fecal sterols, offer a more robust alternative. Among these, epicoprostanol, a stereoisomer of coprostanol, has emerged as a valuable biomarker for distinguishing between treated and untreated sewage, providing crucial information for environmental monitoring and public health protection. This technical guide provides an in-depth overview of this compound, its formation, analytical methodologies, and its application in assessing fecal pollution.

Biogeochemical Formation of this compound

This compound (5β-cholestan-3α-ol) is a fecal stanol formed from the bacterial transformation of cholesterol in the gut of higher animals. The primary precursor, cholesterol, undergoes a series of reduction and isomerization reactions by intestinal microflora to form coprostanol (5β-cholestan-3β-ol), the most abundant fecal stanol in human feces.[1] this compound is a minor product of this transformation.

The conversion of cholesterol to coprostanol, and subsequently this compound, is a key process in the human gut.[2][3] This biotransformation is primarily carried out by anaerobic bacteria.[3] While coprostanol is the dominant isomer, the ratio of this compound to coprostanol can provide valuable information. During sewage treatment processes, the microbial community composition changes, leading to an alteration in the sterol profile. Specifically, the proportion of this compound relative to coprostanol can increase during secondary wastewater treatment.[4] This makes the this compound/coprostanol ratio a useful indicator of the degree of sewage treatment.[4]

Biogeochemical pathway of this compound formation.

Quantitative Data on Fecal Sterols in Environmental Samples

The concentrations of this compound, coprostanol, and cholesterol in environmental samples are indicative of the extent and source of fecal pollution. The following table summarizes representative quantitative data from various studies.

| Sample Matrix | Location | This compound (µg/L or µg/g dw) | Coprostanol (µg/L or µg/g dw) | Cholesterol (µg/L or µg/g dw) | Reference |

| Sewage Treatment Plant Effluent | Malaysia | 2.3 (mean) | 6.0 (mean) | 15.6 (mean) | [5][6] |

| River Water | Malaysia | 2.4 (mean) | 2.4 (mean) | 4.6 (mean) | [5][6] |

| River Water | Southeast Queensland, Australia | 0 - 2.0 x 10¹ | 0 - 1.2 x 10³ | Not Reported | [7] |

| Tropical River and Estuarine Waters | Malaysia and Vietnam | Not specifically reported | <0.0001 - 13.47 | Not Reported | [8] |

| Sediments | Malaysia and Vietnam | Not specifically reported | 0.005 - 15.5 | Not Reported | [8] |

Experimental Protocols

The analysis of this compound in environmental samples typically involves sample collection, extraction, cleanup, derivatization, and instrumental analysis by gas chromatography-mass spectrometry (GC-MS).

Sample Collection and Preparation

-

Water Samples: Water samples (typically 1-4 L) are collected in pre-cleaned amber glass bottles.[7] The samples are stored at 4°C and processed as soon as possible to minimize degradation.[9] Particulate matter is separated by filtration through a glass fiber filter (e.g., GF/F). The filter containing the particulate fraction is then subjected to extraction.

-

Sediment Samples: Surface sediment samples are collected using a grab sampler or corer and stored in pre-cleaned glass jars at -20°C until analysis.[10] Prior to extraction, sediment samples are typically freeze-dried and sieved.

Extraction

-

Soxhlet Extraction: This is a classic and robust method for extracting sterols from solid matrices. The dried sediment sample or the filter with particulate matter is placed in a cellulose thimble and extracted with a suitable solvent (e.g., dichloromethane or a mixture of hexane and acetone) for several hours.

-

Ultrasonic-Assisted Extraction (UAE): This method offers a faster alternative to Soxhlet extraction. The sample is mixed with an extraction solvent and subjected to ultrasonic irradiation for a defined period (e.g., 30-60 minutes).[10]

-

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), this technique uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.

Cleanup

The crude extracts often contain interfering compounds that need to be removed before instrumental analysis. This is typically achieved using solid-phase extraction (SPE) with silica gel or alumina cartridges. The extract is loaded onto the cartridge, and different solvent fractions are used to elute compounds of varying polarities, allowing for the isolation of the sterol fraction.

Derivatization

To enhance their volatility and improve their chromatographic behavior for GC-MS analysis, sterols need to be derivatized. The most common derivatization method is silylation, which converts the hydroxyl group of the sterol to a trimethylsilyl (TMS) ether. This is typically achieved by reacting the dried extract with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at an elevated temperature (e.g., 60-70°C) for 30-60 minutes.[11][12]

Instrumental Analysis by GC-MS

The derivatized extract is analyzed by GC-MS. The separation of different sterols is achieved on a capillary column (e.g., HP-5MS). The mass spectrometer is typically operated in the electron ionization (EI) mode, and data can be acquired in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Typical GC-MS Parameters:

-

Injection Mode: Splitless

-

Injector Temperature: 280-300°C

-

Oven Temperature Program: An initial temperature of 60-80°C held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, which is held for 10-20 minutes.[11][13][14][15]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[13]

-

Transfer Line Temperature: 280-300°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Full Scan (m/z 50-650) or SIM targeting characteristic ions of the TMS-derivatized sterols.

References

- 1. researchgate.net [researchgate.net]

- 2. Cholesterol-to-Coprostanol Conversion by the Gut Microbiota: What We Know, Suspect, and Ignore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of cholesterol reduction to coprostanol by Eubacterium coprostanoligenes ATCC 51222 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coprostanol - Wikipedia [en.wikipedia.org]

- 5. The Use of Coprostanol, Epi-Coprostanol and Cholesterol in Evaluating Potential Sewage Input from Downstream River towards Marine Environment [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Methyl Ether-Derivatized Sterols and Coprostanol Produced via Thermochemolysis Using Tetramethylammonium Hydroxide (TMAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]

The Biological Significance of Epicoprostanol in Environmental Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epicoprostanol (5β-cholestan-3α-ol), a fecal stanol, serves as a critical biomarker in environmental science for the detection and characterization of fecal pollution. Formed through the microbial transformation of cholesterol in the vertebrate gut, its presence and relative concentration, particularly in ratio to its epimer coprostanol, provide valuable insights into the sources and age of fecal contamination in various environmental matrices. This technical guide provides an in-depth overview of the biological significance of this compound, detailed experimental protocols for its analysis, and a summary of quantitative data to aid researchers in its application.

Introduction to this compound

This compound is a stereoisomer of coprostanol, both of which are reduction products of cholesterol. While coprostanol is the major fecal stanol produced in the gut of higher animals, this compound is typically found in trace amounts in fresh feces.[1] However, its concentration increases significantly during the anaerobic digestion of sewage sludge, making it a valuable indicator of treated or aged fecal matter.[1] The ratio of this compound to coprostanol is a key diagnostic tool used to differentiate between raw and treated sewage.[2][3]

The primary utility of this compound in environmental studies lies in its application as a biomarker to:

-

Identify sources of fecal contamination: The relative abundance of different fecal sterols, including this compound, can help distinguish between human and herbivorous fecal pollution.[4]

-

Assess the level of sewage treatment: Higher this compound to coprostanol ratios are indicative of treated sewage, while lower ratios suggest raw sewage input.[2][3]

-

Trace the fate and transport of fecal pollution: Due to their persistence in the environment, fecal stanols like this compound can be used to track the movement of contaminants in aquatic and terrestrial systems.

Biological Formation of this compound

This compound, along with coprostanol, is formed from the microbial metabolism of cholesterol in the anaerobic environment of the vertebrate gut. The transformation of cholesterol to these 5β-stanols is a key process in cholesterol excretion for many animals.

The generally accepted pathway involves a series of microbial enzymatic reactions. While the exact mechanisms are complex and can vary between different gut microbiomes, a simplified representation of the formation pathway is illustrated below.

Quantitative Data on this compound Concentrations

The concentration of this compound in environmental samples is highly variable and depends on the source of contamination, the degree of sewage treatment, and environmental conditions. The following tables summarize representative concentrations of this compound and related sterols in various matrices.

Table 1: Concentration of this compound and Coprostanol in Sewage Treatment Plant (STP) Samples

| Sample Type | This compound (mg/L) | Coprostanol (mg/L) | This compound/Coprostanol Ratio | Reference |

| Untreated Sewage (STP2) | - | - | 0.1 | [3] |

| Untreated Sewage (STP5) | - | - | 0.1 | [3] |

| Treated Sewage (STP4) | - | - | 1.2 | [3] |

| STP Effluents (mean) | 2.3 | 6.0 | - | [5] |

Table 2: Concentration of this compound and Related Sterols in River Water and Sediment

| Matrix | Location | This compound | Coprostanol | Cholesterol | Reference |

| River Water (Particulate, mg/L) | Linggi River, Malaysia (RW1) | > Coprostanol | 5.97 | 10.6 | [3] |

| River Water (Particulate, mg/L) | Linggi River, Malaysia (RW2) | < Coprostanol | 1.36 | 3.2 | [3] |

| River Water (Particulate, mg/L) | Linggi River, Malaysia (RW3) | < Coprostanol | 2.44 | 6.6 | [3] |

| River Water (Particulate, mean mg/L) | Linggi River, Malaysia | 2.4 | 2.4 | 4.6 | [5] |

| Sediment (µg/g dry weight) | Siak River, Indonesia | 0.02 - 9.71 | 0.05 - 10.53 | - | [2] |

Experimental Protocols for this compound Analysis

The analysis of this compound in environmental samples typically involves solvent extraction, extract cleanup and fractionation, derivatization, and instrumental analysis by gas chromatography-mass spectrometry (GC-MS).

Sample Collection and Preparation

-

Water Samples: Collect water samples in pre-cleaned amber glass bottles. For analysis of the particulate fraction, filter a known volume of water (e.g., 1-5 L) through a glass fiber filter (GFF). Store filters frozen until extraction.

-

Sediment/Sludge Samples: Collect sediment or sludge samples using a grab sampler or corer. Homogenize the sample and freeze-dry to determine the dry weight. Store the dried sample in a sealed container at -20°C.

Extraction

Method 1: Ultrasonic Extraction (for Sediments/Sludge)

-

Weigh approximately 1-5 g of freeze-dried sample into a glass centrifuge tube.

-

Add an internal standard solution (e.g., 5α-cholestane).

-

Add 20 mL of a dichloromethane:methanol (2:1, v/v) solvent mixture.

-

Sonicate the sample for 15-20 minutes in an ultrasonic bath.

-

Centrifuge the sample and carefully transfer the supernatant to a clean flask.

-

Repeat the extraction two more times with fresh solvent.

-

Combine the extracts and concentrate using a rotary evaporator.

Method 2: Liquid-Liquid Extraction (for Water Filtrates)

-

Place the glass fiber filter in a beaker with a known volume of a suitable solvent mixture (e.g., hexane and methanol).

-

Add an internal standard.

-

Use a sonicator probe or shaker table to facilitate extraction from the filter.

-

Separate the organic phase and repeat the extraction.

-

Combine the organic extracts and concentrate.

Cleanup and Fractionation

-

Prepare a chromatography column packed with activated silica gel or a combination of alumina and silica gel.

-

Apply the concentrated extract to the top of the column.

-

Elute the sterol fraction with a solvent of appropriate polarity (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

-

Collect the fraction containing the sterols and concentrate it to a small volume under a gentle stream of nitrogen.

Derivatization

To improve the volatility and chromatographic properties of the sterols for GC-MS analysis, they are typically derivatized to form trimethylsilyl (TMS) ethers.

-

Evaporate the cleaned extract to dryness under nitrogen.

-

Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 70°C for 30 minutes.[6]

-

After cooling, the sample is ready for GC-MS analysis.

Instrumental Analysis (GC-MS)

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5MS, HP-5MS) is typically used.

-

Injector: Splitless injection is commonly employed for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds of interest. A typical program might start at 70°C, ramp to 250°C, and then to a final temperature of 310°C.[7]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity. Key ions for this compound-TMS and coprostanol-TMS are monitored.

-

Data Interpretation and Diagnostic Ratios

The interpretation of this compound data relies heavily on its ratio to other fecal sterols. These ratios help to normalize the data and provide more robust indicators of fecal pollution sources and treatment levels.

Table 3: Key Diagnostic Ratios Involving this compound

| Ratio | Interpretation | Reference |

| This compound / Coprostanol | < 0.2: Untreated sewage0.2 - 0.8: Partially treated sewage> 0.8: Treated sewage | [2][3] |

| (Coprostanol + this compound) / (24-ethylcoprostanol + 24-ethylthis compound) | > 1: Indicates omnivore (e.g., human) fecal input | [4] |

| This compound / (Cholestanol + Coprostanol) | Can help discriminate between human and herbivore fingerprints | [4] |

Conclusion

This compound is a powerful and specific biomarker for assessing fecal contamination in environmental systems. Its analysis, in conjunction with other fecal sterols, provides a nuanced understanding of pollution sources, the effectiveness of wastewater treatment processes, and the environmental fate of fecal matter. The methodologies outlined in this guide offer a robust framework for the reliable quantification of this compound, enabling researchers to effectively utilize this important environmental indicator. The continued application and refinement of these techniques will be crucial for monitoring and managing water quality and protecting public health.

References

- 1. water360.com.au [water360.com.au]

- 2. researchgate.net [researchgate.net]

- 3. akademisains.gov.my [akademisains.gov.my]

- 4. Faecal biomarkers can distinguish specific mammalian species in modern and past environments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Use of Coprostanol, Epi-Coprostanol and Cholesterol in Evaluating Potential Sewage Input from Downstream River towards Marine Environment [agris.fao.org]

- 6. academic.oup.com [academic.oup.com]

- 7. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Natural Occurrence of Epicoprostanol in Sediments

Abstract

This compound (5β-cholestan-3α-ol), a fecal stanol, is a significant biomarker for assessing sewage contamination in aquatic environments. This technical guide provides a comprehensive overview of the natural occurrence of this compound in sediments, including its formation pathways, analytical methodologies for its detection, and its application in environmental monitoring. Quantitative data from various studies are summarized, and detailed experimental protocols are provided. Additionally, key processes and workflows are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a stereoisomer of coprostanol (5β-cholestan-3β-ol), another prominent fecal biomarker. While coprostanol is formed by the microbial reduction of cholesterol in the vertebrate gut, this compound is primarily formed during the treatment of wastewater and the digestion of sewage sludge.[1] Its presence and ratio relative to coprostanol in environmental samples, such as sediments, can serve as a reliable indicator of the source and degree of treatment of sewage pollution.[1][2] Understanding the distribution and concentration of this compound in sediments is crucial for environmental forensics and public health.

Formation and Occurrence of this compound

This compound is not a primary product of cholesterol metabolism in the human gut but is rather a conversion product of coprostanol. The biosynthesis of this compound from coprostanol is mediated by microbes found in sewage treatment plants (STPs).[2] This conversion is a key reason why the this compound/coprostanol ratio is used to differentiate between treated and untreated sewage.[2]

Once discharged into aquatic environments, this compound, being a hydrophobic compound, tends to associate with particulate matter and accumulate in sediments.[3] Its persistence in sediments makes it a useful long-term tracer of sewage contamination.[4]

Formation Pathway

The formation of this compound is a microbial process occurring outside the human gut, typically in wastewater treatment facilities. The pathway involves the isomerization of coprostanol.

Caption: Formation pathway of this compound from cholesterol.

This compound as a Biomarker of Sewage Pollution

The use of this compound in conjunction with other fecal sterols provides a robust method for identifying and characterizing fecal pollution. Several diagnostic ratios are employed to interpret the data:

-

This compound/coprostanol: This ratio is a key indicator of sewage treatment. Ratios greater than 0.8 suggest treated sewage, values between 0.2 and 0.8 indicate partially treated sewage, and values less than 0.2 are indicative of untreated sewage or direct fecal input.[2]

-

coprostanol/cholesterol: A ratio greater than 0.5 is generally considered indicative of sewage contamination.[2]

The logical relationship for assessing sewage contamination using these biomarkers is outlined in the diagram below.

Caption: Logical workflow for sewage pollution assessment.

Quantitative Data of this compound in Sediments

The concentration of this compound in sediments can vary widely depending on the proximity to pollution sources, the level of sewage treatment, and the depositional environment. The following tables summarize quantitative data from various studies.

Table 1: Concentration of this compound and Related Sterols in Sediments

| Location | This compound (ng/g dw) | Coprostanol (ng/g dw) | Cholesterol (ng/g dw) | Reference |

| Golden Horn Estuary, Turkey | 42.82 - 103.26 (sum with coprostanol) | 42.82 - 103.26 (sum with this compound) | - | [5] |

| Arade Estuary, Portugal | Present (no absolute values given) | Present (no absolute values given) | Present (no absolute values given) | [1] |

| Off Southwestern Taiwan | Included with coprostanol | - | - | [6][7] |

| Kuwait Marine Environment | - | >500 (in highly contaminated areas) | - | [8] |

Table 2: Diagnostic Ratios of Fecal Sterols in Sediments and Water

| Location | This compound/coprostanol | coprostanol/cholesterol | Indication | Reference |

| STP Effluents (Malaysia) | 0.1 - 1.2 | - | Untreated to Treated Sewage | [2] |

| River Water (Malaysia) | - | - | Impacted by treated and untreated sewage | [9] |

| Arade Estuary, Portugal | Low (untreated) | High (contamination) | Untreated sewage contamination | [1] |

| Capibaribe River, Brazil | - | 72.72% of samples contaminated | Fecal contamination | [10] |

Experimental Protocols

The analysis of this compound in sediments typically involves extraction, cleanup, derivatization, and instrumental analysis.

Sample Preparation and Extraction

-

Drying and Sieving: Sediment samples are dried (e.g., at 40-45°C) and ground, then passed through a sieve (e.g., 2 mm) to ensure homogeneity.[5][11]

-

Extraction: A known weight of the dried sediment (e.g., 5.0 g) is extracted with an organic solvent.[11] Common methods include:

-

Solvent Removal: The combined solvent extracts are evaporated to dryness, often using a rotary vacuum evaporator at a controlled temperature (e.g., 40°C).[11]

Cleanup (Fractionation)

The crude extract is cleaned up to remove interfering compounds. This is commonly done using solid-phase extraction (SPE) or column chromatography with an adsorbent like alumina or silica gel.[13]

Derivatization

To increase their volatility for gas chromatography, the hydroxyl groups of sterols are derivatized. A common method is silylation, which converts the sterols into their trimethylsilyl (TMS) ethers.[13]

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the quantification of this compound. A capillary column (e.g., 25 m x 0.32 mm I.D. coated with 5% phenyl-methyl silicone) is used to separate the compounds.[9][13] The mass spectrometer is used for detection and confirmation.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is also used and may not require derivatization. It offers high selectivity and sensitivity.[5][12][14]

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound is a valuable biomarker for tracing sewage pollution in sedimentary environments. Its analysis, particularly when combined with coprostanol and cholesterol, provides critical insights into the sources and treatment levels of fecal contamination. The methodologies outlined in this guide offer a standardized approach for researchers in environmental science and related fields. Continued research and application of these techniques are essential for monitoring and protecting aquatic ecosystems.

References

- 1. tandfonline.com [tandfonline.com]

- 2. akademisains.gov.my [akademisains.gov.my]

- 3. archimer.ifremer.fr [archimer.ifremer.fr]

- 4. Faecal biomarkers can distinguish specific mammalian species in modern and past environments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blackmeditjournal.org [blackmeditjournal.org]

- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 7. Coprostanol distribution in marine sediments off southwestern Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Use of Coprostanol, Epi-Coprostanol and Cholesterol in Evaluating Potential Sewage Input from Downstream River towards Marine Environment [agris.fao.org]

- 10. scielo.br [scielo.br]

- 11. library.dphen1.com [library.dphen1.com]

- 12. scielo.br [scielo.br]

- 13. scielo.br [scielo.br]

- 14. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]

Geochemical Behavior of Epicoprostanol in Soil Layers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the geochemical behavior of epicoprostanol in soil environments. This compound, a fecal stanol, serves as a critical biomarker for identifying fecal pollution and reconstructing past human and animal activities. Understanding its formation, transport, and degradation in soil is paramount for its effective application in environmental and archaeological sciences.

Introduction to this compound

This compound (5β-cholestan-3α-ol) is a stereoisomer of coprostanol (5β-cholestan-3β-ol), the principal sterol in human feces. It is formed through the microbial transformation of cholesterol within the digestive tracts of omnivores and carnivores.[1][2] Its presence in soil and sediment is a strong indicator of fecal contamination. Due to its persistence in anaerobic environments, this compound, alongside coprostanol, has been instrumental in archaeological studies for identifying features like cesspits and understanding historical land use patterns such as manuring.[3]

Formation and Degradation Pathways

The formation of this compound is intrinsically linked to coprostanol. In the environment, particularly during sewage treatment and within soil layers, coprostanol can be slowly converted to this compound.[3] This transformation is a key consideration when interpreting fecal stanol ratios.

The degradation of this compound and other fecal stanols is influenced by environmental conditions. In anaerobic sediments and soils, these compounds can remain stable for hundreds of years, making them excellent long-term biomarkers.[3] However, in aerobic surface sediments, degradation can occur more readily. For instance, one study observed a 53% reduction in this compound concentration over a period of a few months in aerobic surface sediments.[4] Composting of farmyard manure has also been shown to lead to a significant decrease in extractable this compound content, with dissipation rates reaching up to 100% in some cases.[5]

The primary pathway for the formation of fecal stanols is the biohydrogenation of sterols in the gut of higher animals.[1] The initial step in the formation of coprostanol from cholesterol is the oxidation to 4-cholesten-3-one.[6] This intermediate is then reduced to 5β-cholestan-3-one (coprostanone), which is finally converted to coprostanol.[6] this compound is a subsequent transformation product of coprostanol.

Transport and Mobility in Soil

The mobility of this compound in soil is generally low due to its poor water solubility and its tendency to bind to particulate organic matter.[2] This characteristic means that it is not readily leached through the soil profile and tends to accumulate in the upper soil layers where fecal material is deposited. This immobility is advantageous for its use as a biomarker, as it provides a spatially stable record of contamination.

Quantitative Data on this compound in Soil

The concentration of this compound in soil can vary widely depending on the source of fecal input, the age of the deposit, and the environmental conditions. The following table summarizes typical concentrations and ratios found in various studies.

| Sample Type | This compound Concentration | Coprostanol/Epicoprostanol Ratio | Other Relevant Ratios | Reference |

| Archaeological Soil | Not individually reported, summed with coprostanol | Not applicable | (Coprostanol + this compound) / (Coprostanol + this compound + 5α-cholestanol) > 0.7 indicates fecal input | [2] |

| Lake Sediments | ≤6 μg g⁻¹ TOC (summed with coprostanol) | Not individually reported | - | [7] |

| Estuarine Sediments | Variable, showed up to 53% reduction over months | Used to differentiate human vs. non-human sources | 5β/(5α+5β) stanol ratio used to confirm fecal material | [4] |

| Composted Manure | Showed 54.0–100% decrease after 168 days | Ratio increased during composting | epi-5β-stigmastanol/5β-stigmastanol + this compound/coprostanol ratio increased | [5] |

Experimental Protocols for this compound Analysis

The analysis of this compound in soil samples involves several key steps: extraction, fractionation (clean-up), derivatization, and instrumental analysis.

Sample Preparation and Extraction

Several methods are employed for extracting sterols from soil, with the choice often depending on laboratory resources and desired efficiency.

-

Ultrasonic Extraction: A common and relatively rapid method.

-

Weigh 2 g of dried and sieved soil into a centrifugation tube.

-

Add a known amount of an internal standard (e.g., 5β-cholan-24-ol).[1]

-

Add 15 ml of a dichloromethane (DCM)/methanol (MeOH) mixture (2:1, v/v).[1]

-

Extract in an ultrasonic bath at 30°C for 15 minutes.[1]

-

Centrifuge the sample and collect the supernatant.

-

Repeat the extraction process two more times and combine the organic extracts.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Accelerated Solvent Extraction (ASE): A more automated and efficient method.

-

Freeze-dry the soil sample.

-

Extract lipids with dichloromethane (DCM) using an ASE system.[1]

-

-

Saponification/Extraction: This method combines extraction and hydrolysis of esterified sterols.

-

Add a known amount of internal standard to approximately 0.1 g of dried sample.

-

Perform saponification with ethanolic KOH to simultaneously extract lipids and hydrolyze esters.[1]

-

Fractionation and Clean-up

The crude lipid extract contains a complex mixture of compounds. Solid-phase chromatography is used to isolate the polar fraction containing the sterols.

-

Fractionate the lipid extract using solid-liquid chromatography on a silica gel column.[1]

-

Elute different fractions with solvents of increasing polarity. The sterol fraction is typically collected in a moderately polar solvent.

Derivatization

To improve their volatility and thermal stability for gas chromatography, the hydroxyl groups of the sterols are derivatized.

-

Add a derivatizing agent such as a mixture of N,O-bis-(trimethylsilyl)trifluoroacetamide and trimethylchlorosilane (BSTFA + TMCS, 99/1, v/v) to the dried sterol fraction.[1]

-

Heat the mixture to ensure complete reaction.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for the analysis of fecal stanols.

-

Gas Chromatography (GC):

-

Column: A non-polar or semi-polar capillary column (e.g., 60 m, 0.25 mm inner diameter, SLB-5ms) is typically used.[1]

-

Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 70°C and ramping up to 300°C.[2]

-

Carrier Gas: Helium is commonly used as the carrier gas.[2]

-

-

Mass Spectrometry (MS):

Conclusion

This compound is a robust biomarker for fecal pollution in soil layers. Its geochemical behavior, characterized by its formation from coprostanol, low mobility, and long-term stability in anoxic conditions, makes it an invaluable tool for environmental monitoring and archaeological investigations. Accurate quantification and interpretation of this compound data rely on rigorous and well-defined analytical protocols. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in this field.

References

- 1. Faecal biomarkers can distinguish specific mammalian species in modern and past environments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GC–MS analysis of soil faecal biomarkers uncovers mammalian species and the economic management of the archeological site "Le Colombare di Negrar" - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coprostanol - Wikipedia [en.wikipedia.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Steroid dissipation and formation in the course of farmyard manure composting [agris.fao.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Epicoprostanol: An In-depth Technical Guide to its Role as an Indicator of Historical Human Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicoprostanol, a fecal stanol, serves as a crucial biomarker for identifying historical human activity and assessing fecal pollution in environmental and archaeological contexts.[1][2] This technical guide provides a comprehensive overview of the formation, analysis, and interpretation of this compound, offering researchers the necessary tools to utilize this powerful indicator in their studies. The stability of fecal stanols like this compound in soils and sediments allows for the long-term tracing of human presence and population dynamics.[3][4]

Formation and Diagenesis of this compound

This compound (5β-cholestan-3α-ol) is a stereoisomer of coprostanol (5β-cholestan-3β-ol). The primary precursor to both compounds is cholesterol, a major sterol in humans and higher animals. In the anaerobic environment of the vertebrate gut, intestinal bacteria metabolize cholesterol into coprostanol.[5][6]

While coprostanol is the predominant fecal stanol excreted, this compound is typically found in trace amounts in fresh human feces.[7] The conversion of coprostanol to its more thermodynamically stable epimer, this compound, occurs primarily through microbial action in the environment, particularly during sewage treatment processes and the diagenesis of fecal matter in sediments over time.[8][9] This epimerization is a key factor in its use as an indicator of aged or treated sewage.

Analytical Methodology: Quantification of Fecal Stanols

The standard method for the analysis of this compound and other fecal stanols in environmental and archaeological samples involves gas chromatography-mass spectrometry (GC-MS). A detailed experimental protocol is outlined below.

Experimental Protocol for Fecal Stanol Analysis

1. Sample Preparation:

-

Sediment/Soil Samples: Samples are typically freeze-dried and sieved to remove large debris.[10]

-

Water Samples: Water is filtered to separate the particulate matter, which is then extracted.[11]

2. Extraction:

-

Lipids, including fecal stanols, are extracted from the prepared sample. Common methods include:

-

Soxhlet Extraction: A classic and thorough method using an organic solvent like dichloromethane (DCM) or a hexane/acetone mixture.[7]

-

Pressurized Liquid Extraction (PLE): A more rapid method using elevated temperature and pressure with solvents such as DCM or DCM/methanol mixtures.[10]

-

Ultrasonic Sonication: A faster, though potentially less exhaustive, method using solvents like methanol.[12]

-

3. Saponification (Alkaline Hydrolysis):

-

The lipid extract is saponified to break down ester linkages and liberate bound sterols. This is typically achieved by refluxing with a solution of potassium hydroxide (KOH) in methanol.[7][9]

4. Purification and Fractionation:

-

The saponified extract is then subjected to liquid-liquid extraction to separate the neutral lipid fraction (containing the stanols) from fatty acid soaps.

-

Solid Phase Extraction (SPE): The neutral lipid fraction is further purified and fractionated using SPE with a silica gel stationary phase to isolate the sterol/stanol fraction.[7][10]

5. Derivatization:

-

To improve volatility and chromatographic separation, the hydroxyl groups of the stanols are derivatized to trimethylsilyl (TMS) ethers. This is commonly done by reacting the extract with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[13][14]

6. GC-MS Analysis:

-

The derivatized extract is injected into a GC-MS system.

-

Gas Chromatography (GC): The compounds are separated based on their boiling points and interaction with a capillary column (e.g., HP-5MS).

-

Mass Spectrometry (MS): The separated compounds are ionized and fragmented, and the resulting mass spectra are used for identification and quantification based on characteristic ions.[10][11]

Data Presentation and Interpretation

Quantitative data on this compound and related stanols are crucial for interpreting historical human activity. The following tables summarize typical concentrations and diagnostic ratios.

Table 1: Typical Concentrations of Coprostanol and this compound in Various Matrices

| Matrix | Coprostanol Concentration | This compound Concentration | Reference(s) |

| Raw Sewage | High (e.g., mean 6.0 mg/L) | Low (e.g., mean 2.3 mg/L) | [12][15] |

| Treated Sewage Effluent | Variable, generally lower than raw sewage | Higher relative to coprostanol than in raw sewage | [15] |

| Contaminated River Sediments | 100s to 1000s ng/g | Variable, depends on source and age | [6][16] |

| Archaeological Soils | Variable, depends on intensity and duration of occupation | Often present, indicating aged fecal material | [2][17] |

Table 2: Diagnostic Ratios for Fecal Source and Age Identification

| Ratio | Interpretation | Reference(s) |

| This compound / Coprostanol | < 0.2: Untreated sewage0.2 - 0.8: Partially treated sewage> 0.8: Treated sewage or aged fecal matter | [15] |

| Coprostanol / Cholesterol | > 0.5: Sewage contamination | [15] |

| (Coprostanol + this compound) / (Coprostanol + this compound + Cholestanol) | > 0.7: Confirmed fecal input | [18] |

Application in Historical Human Activity Studies

The analysis of this compound, in conjunction with coprostanol and other fecal biomarkers, provides a powerful tool for archaeologists and paleoenvironmental scientists.

-

Presence/Absence of Human Occupation: The detection of significant levels of coprostanol and this compound in archaeological sediments can confirm the presence of human populations, even in the absence of visible structures.[4]

-

Population Dynamics: Changes in the concentration of these biomarkers in sediment cores can be correlated with fluctuations in human population size over time.[4][19]

-

Land Use Practices: Elevated levels of fecal stanols can indicate manuring practices in ancient agricultural systems.[2]

-

Sanitation and Waste Management: The ratio of this compound to coprostanol can provide insights into how human waste was managed, for instance, whether it was disposed of fresh or allowed to age in middens or cesspits.

Conclusion

This compound is an invaluable biomarker for the study of historical human activity. Its formation through the epimerization of coprostanol provides a unique signature for aged or treated fecal matter. By employing robust analytical techniques such as GC-MS and carefully interpreting quantitative data and diagnostic ratios, researchers can unlock a wealth of information from environmental and archaeological archives, shedding light on past population dynamics, land use, and sanitation practices. This guide provides the foundational knowledge and methodologies for the successful application of this compound analysis in scientific research.

References

- 1. Analysis of Free and Esterified Sterol Content and Composition in Seeds Using GC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GC–MS analysis of soil faecal biomarkers uncovers mammalian species and the economic management of the archeological site "Le Colombare di Negrar" - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aocs.org [aocs.org]

- 4. researchgate.net [researchgate.net]

- 5. Faecal biomarkers can distinguish specific mammalian species in modern and past environments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Combined quantification of faecal sterols, stanols, stanones and bile acids in soils and terrestrial sediments by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Coprostanol - Wikipedia [en.wikipedia.org]

- 9. Coprostanol [chemeurope.com]

- 10. GC-MS method for determining faecal sterols as biomarkers of human and pastoral animal presence in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Use of Coprostanol, Epi-Coprostanol and Cholesterol in Evaluating Potential Sewage Input from Downstream River towards Marine Environment [agris.fao.org]

- 13. a-gc-ms-method-for-the-analysis-of-fecal-and-plant-sterols-in-sediment-samples - Ask this paper | Bohrium [bohrium.com]

- 14. researchgate.net [researchgate.net]

- 15. akademisains.gov.my [akademisains.gov.my]

- 16. scielo.br [scielo.br]

- 17. soil.copernicus.org [soil.copernicus.org]

- 18. bg.copernicus.org [bg.copernicus.org]

- 19. researchgate.net [researchgate.net]

The Silent Witness: Epicoprostanol's Role in Unearthing Human Histories

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Epicoprostanol in Archaeological Science.

Abstract

In the interdisciplinary realm of archaeological science, molecular fossils, or biomarkers, offer a powerful lens through which to view past human activities. Among these, the fecal stanol this compound has emerged as a crucial indicator of human presence and sanitation practices in archaeological contexts. This technical guide delves into the core principles of this compound analysis, from its biochemical origins to its application in identifying ancient fecal matter. We provide a comprehensive overview of the formation and degradation pathways of this compound, detailed experimental protocols for its extraction and quantification, and a summary of key quantitative data from various archaeological settings. Through the use of structured data tables and detailed workflow diagrams, this guide aims to equip researchers with the knowledge and methodologies necessary to effectively utilize this compound as a robust biomarker in their archaeological investigations.

Introduction: The Molecular Trail of Human Activity

The study of archaeological sites often involves piecing together fragmented evidence to reconstruct ancient lifestyles. While traditional archaeological methods provide invaluable insights, the application of molecular analytical techniques has revolutionized the field, offering a more direct window into past human biology and behavior. Fecal biomarkers, in particular, are resilient molecules that can persist in soils and sediments for millennia, acting as chemical signatures of human and animal presence.

This compound, a stereoisomer of coprostanol, is a key fecal biomarker that is particularly indicative of aged or processed human waste.[1] Its presence in archaeological deposits can confirm the location of latrines, cesspits, and manured fields, providing critical information about sanitation, diet, and agricultural practices of past populations.[1] This guide provides a technical exploration of the role of this compound in archaeological science, intended for researchers and professionals seeking to apply this powerful tool in their own work.

The Biochemistry of this compound: From Cholesterol to Archaeological Marker

The journey of this compound from a common dietary sterol to a stable archaeological biomarker is a multi-step process involving microbial action and diagenesis.

2.1. Formation of Coprostanol: The precursor to both coprostanol and this compound is cholesterol, a ubiquitous sterol in animals. In the anaerobic environment of the vertebrate gut, intestinal bacteria metabolize cholesterol into coprostanol (5β-cholestan-3β-ol).[1] This conversion is a hallmark of fecal matter from most higher animals, including humans.

2.2. Epimerization to this compound: this compound (5β-cholestan-3α-ol) is formed from coprostanol through a process called epimerization. This conversion of the hydroxyl group at the C-3 position from the β-orientation to the α-orientation is thought to occur over time in the environment through microbial activity, particularly in anaerobic conditions such as those found in cesspits and buried soil layers.[1][2] Therefore, a higher ratio of this compound to coprostanol can indicate aged fecal deposits or those that have undergone some form of treatment, like in a sewage system.[1]

2.3. Diagenesis and Preservation: Fecal stanols, including coprostanol and this compound, are relatively stable molecules that can be preserved in archaeological sediments for thousands of years, especially in anaerobic and waterlogged conditions.[1] Their low water solubility and tendency to bind to soil particles contribute to their longevity in the archaeological record.[3]

Quantitative Analysis of this compound in Archaeological Contexts

The concentration of this compound, often considered in conjunction with coprostanol and other sterols, is a key quantitative measure for interpreting archaeological features. The following tables summarize representative data from various archaeological studies.

Table 1: Fecal Stanol Concentrations in Various Archaeological Samples

| Archaeological Context | Sample Type | Coprostanol (ng/g) | This compound (ng/g) | Reference |

| Pre-Hispanic site, Gran Canaria | Dwelling floor sediment (high concentration) | 5293.94 ± 680.41 | - | [4] |

| Pre-Hispanic site, Gran Canaria | Dwelling floor sediment (low concentration) | 0.20 ± 0.12 | - | [4] |

| "Le Colombare di Negrar", Italy | Neolithic soil | > 2 | - | [5] |

| Çatalhöyük, Turkey | Neolithic suspected fecal deposits | - | - | [6] |

| Ullafelsen, Stubai Alps | Prehistorical encampment soil | - | - | [7] |

Note: '-' indicates data not provided in the cited source. Concentrations are reported per gram of dry sediment.

Table 2: Ratios of Fecal Biomarkers Used for Source Identification

| Ratio | Formula | Interpretation | Reference |

| Fecal Input Ratio | (coprostanol + this compound) / (coprostanol + this compound + 5α-cholestanol) | > 0.7 indicates a confirmed fecal input. | [3][8] |

| Human vs. Herbivore | coprostanol / 5β-stigmastanol | Distinguishes between omnivore (human/pig) and herbivore fecal matter. | [7] |

| Age/Treatment Indicator | This compound / coprostanol | Higher ratio suggests older or treated fecal deposits. | [1] |

Experimental Protocols

The accurate quantification of this compound from archaeological samples requires meticulous experimental procedures. The following sections detail the key steps in the analytical workflow.

4.1. Sample Preparation

-

Sample Collection: Collect soil or sediment samples from the archaeological context of interest using clean tools to avoid cross-contamination. Store samples in appropriate containers (e.g., glass jars, solvent-rinsed aluminum foil) and keep them frozen until analysis to minimize microbial alteration.

-

Freeze-Drying (Lyophilization): Freeze-dry the samples to remove water, which can interfere with solvent extraction.

-

Sieving: Sieve the dried samples through a fine-mesh sieve (e.g., 250 µm) to remove large debris and homogenize the sample.[9]

4.2. Lipid Extraction (Soxhlet Extraction)

Soxhlet extraction is a robust method for extracting lipids, including sterols, from solid matrices.[10][11][12]

-

Apparatus Setup: Assemble a Soxhlet extractor with a round-bottom flask, the Soxhlet extraction chamber, and a condenser.

-

Sample Loading: Place a known weight of the prepared sample (typically 10-20g) into a cellulose extraction thimble. A small plug of glass wool can be placed on top of the sample to prevent it from dispersing.

-

Solvent Addition: Add an appropriate solvent or solvent mixture to the round-bottom flask. Dichloromethane:methanol (2:1 v/v) is a commonly used solvent system for sterol extraction.[13]

-

Extraction Process: Heat the solvent to boiling. The solvent vapor travels up to the condenser, where it liquefies and drips into the thimble containing the sample. Once the solvent level in the thimble reaches the top of the siphon arm, the solvent and extracted lipids are siphoned back into the round-bottom flask. This process is repeated for an extended period (typically 16-24 hours) to ensure complete extraction.[14]

-

Solvent Removal: After extraction, the solvent is removed from the extract, typically using a rotary evaporator, to yield the total lipid extract (TLE).

4.3. Saponification and Fractionation

Saponification is performed to hydrolyze any esterified sterols, ensuring the analysis of total sterols.

-

Alkaline Hydrolysis: Add a solution of potassium hydroxide (KOH) in methanol to the TLE and heat the mixture (e.g., at 80°C for 2 hours) to cleave the ester bonds.[10]

-

Neutral Lipid Extraction: After cooling, add water and a non-polar solvent (e.g., n-hexane) to the mixture. The neutral lipids, including the free sterols, will partition into the organic phase. Repeat this extraction several times to ensure complete recovery.

-

Purification: The combined organic extracts are then washed with water to remove any remaining base and dried over anhydrous sodium sulfate. The solvent is then evaporated.

4.4. Derivatization

Sterols are not sufficiently volatile for gas chromatography. Therefore, they must be derivatized to increase their volatility. Silylation is the most common derivatization method.[15]

-

Reagent Addition: Dissolve the dried neutral lipid fraction in a small volume of a suitable solvent (e.g., pyridine or anhydrous hexane). Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1][15]

-

Reaction: Heat the mixture in a sealed vial (e.g., at 70°C for 1 hour) to convert the hydroxyl groups of the sterols into trimethylsilyl (TMS) ethers.[1][15]

-

Solvent Removal: After the reaction is complete, the excess reagent and solvent are evaporated under a gentle stream of nitrogen. The derivatized sample is then redissolved in a small volume of a suitable solvent (e.g., n-hexane) for GC-MS analysis.[1]

4.5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the separation and identification of sterols.

-

Injection: Inject a small volume (typically 1 µL) of the derivatized sample into the GC.

-

Separation: The separation is performed on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up over time, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. A typical temperature program might start at 80°C, ramp to 250°C, and then to 300°C.

-

Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z).

-

Identification and Quantification: this compound and other sterols are identified by comparing their retention times and mass spectra to those of authentic standards. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard added at the beginning of the extraction process.[16]

Applications and Case Studies

The analysis of this compound has been instrumental in a variety of archaeological investigations:

-

Identification of Latrines and Cesspits: High concentrations of coprostanol and this compound are clear indicators of fecal deposits, allowing for the positive identification of sanitation features within archaeological sites.[1]

-

Reconstruction of Population Dynamics: Variations in the concentration of fecal stanols in sediment cores from lakes and other depositional environments can be used to infer changes in human population size over time.[7][17]

-

Understanding Agricultural Practices: The presence of fecal biomarkers in ancient soils can provide evidence for the use of manure as fertilizer, shedding light on past agricultural strategies.[1]

-

Distinguishing Human and Animal Activity: By examining the ratios of different fecal sterols, researchers can often distinguish between human and herbivore fecal inputs, providing insights into the cohabitation of humans and livestock.[5][18]

Conclusion and Future Directions

This compound has proven to be an invaluable biomarker in archaeological science, offering a direct and quantifiable means of investigating past human activities related to sanitation, diet, and land use. The methodologies outlined in this guide provide a robust framework for the reliable analysis of this important molecular fossil.

Future research in this area will likely focus on refining the interpretation of fecal biomarker ratios, developing more sensitive analytical techniques, and expanding the reference databases of fecal sterol profiles from a wider range of animal species. As analytical capabilities continue to advance, the study of this compound and other fecal biomarkers will undoubtedly continue to provide new and exciting insights into the human past.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fecal biomarkers and micromorphological indicators of sheep penning and flooring at La Fortaleza pre-Hispanic site (Gran Canaria, Canary Islands) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steroid Biomarkers Revisited – Improved Source Identification of Faecal Remains in Archaeological Soil Material | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. bg.copernicus.org [bg.copernicus.org]

- 8. GC–MS analysis of soil faecal biomarkers uncovers mammalian species and the economic management of the archeological site "Le Colombare di Negrar" - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Combined quantification of faecal sterols, stanols, stanones and bile acids in soils and terrestrial sediments by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epa.gov [epa.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Faecal biomarkers can distinguish specific mammalian species in modern and past environments - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Stereochemistry of Epicoprostanol and Coprostanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical differences between epicoprostanol and coprostanol, two critical stanols relevant in various scientific fields, from environmental science to clinical research. This document delves into their structural nuances, biosynthetic origins, and analytical methodologies, presenting data in a clear, comparative format to aid in research and development.

Core Stereochemical Distinctions

Coprostanol and this compound are stereoisomers of 5β-cholestan-3-ol, meaning they share the same chemical formula (C₂₇H₄₈O) and connectivity but differ in the three-dimensional arrangement of their atoms. The key distinctions lie in the orientation of the hydroxyl (-OH) group at the C-3 position and the fusion of the A and B rings of the steroid nucleus.

-

Coprostanol (5β-cholestan-3β-ol): In this isomer, the hydroxyl group at the C-3 position is in the beta (β) configuration, meaning it projects upwards from the plane of the steroid ring system. The fusion of the A and B rings is in a cis-conformation (5β), resulting in a bent overall structure.[1][2] The 3-hydroxyl group in coprostanol is in an equatorial position on ring A.[3]

-

This compound (5β-cholestan-3α-ol): Conversely, this compound possesses a hydroxyl group at the C-3 position in the alpha (α) configuration, projecting downwards from the plane of the ring.[1] Like coprostanol, it also has a cis-fused A/B ring system (5β).

This seemingly minor difference in the spatial orientation of the hydroxyl group leads to distinct physical and chemical properties, influencing their biological roles and analytical detection.

Physicochemical and Spectroscopic Properties

The distinct stereochemistry of coprostanol and this compound gives rise to measurable differences in their physical and chemical properties. A summary of these properties is presented in the table below for easy comparison.

| Property | Coprostanol (5β-cholestan-3β-ol) | This compound (5β-cholestan-3α-ol) |

| Molecular Formula | C₂₇H₄₈O | C₂₇H₄₈O |

| Molecular Weight | 388.67 g/mol [4][5] | 388.67 g/mol [6] |

| Melting Point | 101-102 °C[3][7] | 108-112 °C[1], 117 °C[6], 118 °C[8] |

| Optical Rotation [α]D | Not explicitly found in search results | +29.5° to +32.5° (c=1 in chloroform)[1] |

| Solubility | Highly soluble in hexane, benzene, and chloroform; insoluble in methanol.[3] Soluble in ethanol, and completely soluble in butan-1-ol.[3] Poorly soluble in water.[7] | Soluble in chloroform (50 mg/ml).[1] |

| IUPAC Name | (3S,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol[5] | (3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol[9] |

| CAS Number | 360-68-9[10] | 516-92-7[6] |

Spectroscopic techniques are essential for the definitive identification and quantification of these isomers. While detailed spectral data is extensive, key characteristics are summarized below:

-

Mass Spectrometry (MS): Both compounds exhibit a molecular ion peak corresponding to their molecular weight. Fragmentation patterns, particularly after derivatization (e.g., as trimethylsilyl ethers), are used for identification and quantification in GC-MS analysis.[7][11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can distinguish between the two isomers based on the chemical shifts and coupling constants of the protons and carbons around the C-3 position and within the A-ring, which are influenced by the different stereochemistry of the hydroxyl group.[13][14]

-

Infrared (IR) Spectroscopy: The IR spectra of both compounds will show characteristic absorptions for the O-H and C-O stretching vibrations of the alcohol functional group.

Biosynthesis and Environmental Fate

Coprostanol is primarily formed in the gut of most higher animals through the microbial reduction of cholesterol.[7] This biotransformation is a key process in cholesterol metabolism and excretion. Two main pathways for the conversion of cholesterol to coprostanol have been proposed:

-

The Direct Pathway: This involves the direct, stereospecific reduction of the 5,6-double bond of cholesterol.[13]

-

The Indirect Pathway: This more widely accepted pathway proceeds through ketone intermediates. Cholesterol is first oxidized and isomerized to 4-cholesten-3-one, which is then reduced to 5β-cholestan-3-one (coprostanone). Finally, coprostanone is reduced to coprostanol.

This compound is generally found in lower concentrations in fresh feces.[1] However, its formation can be enhanced during sewage treatment, where 5β-coprostanol can be converted to its 3α-epimer.[7] The ratio of this compound to coprostanol is often used as an indicator of the degree of sewage treatment or the age of fecal contamination in environmental samples.[7]

Experimental Protocols: Analysis of Fecal Sterols in Soil/Sediment

The analysis of coprostanol and this compound is crucial for assessing fecal pollution in environmental samples. A common and robust method is gas chromatography-mass spectrometry (GC-MS). Below is a representative experimental protocol for the extraction and analysis of these sterols from soil or sediment samples.

Objective: To extract, identify, and quantify coprostanol and this compound in soil/sediment samples.

Materials:

-

Soil/sediment sample, freeze-dried and homogenized

-

Soxhlet extraction apparatus

-

Dichloromethane:methanol (2:1, v/v)

-

Potassium hydroxide (KOH) in methanol (e.g., 6%)

-

Hexane

-

Solid Phase Extraction (SPE) columns (e.g., silica gel)

-

Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a mixture of hexamethyldisilazane (HMDS), TMCS, and pyridine.[1][8]

-

Internal standards (e.g., 5α-cholestane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Extraction:

-

A known amount of the dried, homogenized sample is subjected to Soxhlet extraction with a dichloromethane:methanol mixture to obtain a total lipid extract (TLE).[1]

-

-

Saponification:

-

The TLE is saponified by refluxing with methanolic KOH to hydrolyze any esterified sterols, yielding free sterols.[1]

-

-

Liquid-Liquid Extraction:

-

The saponified extract is then partitioned between a non-polar solvent (e.g., hexane) and an aqueous phase to isolate the neutral lipid fraction containing the sterols.[1]

-

-

Purification/Fractionation:

-

The neutral lipid fraction is further purified using solid-phase extraction (SPE) with a silica gel column to separate the sterols from other interfering compounds.[1]

-

-

Derivatization:

-

The purified sterol fraction is evaporated to dryness and derivatized to increase volatility and improve chromatographic performance. This is typically achieved by silylating the hydroxyl groups to form trimethylsilyl (TMS) ethers using a reagent like BSTFA with TMCS. The reaction is usually carried out at an elevated temperature (e.g., 60-70°C).[8]

-

-

GC-MS Analysis:

-

The derivatized sample is injected into the GC-MS system.

-

A capillary column (e.g., DB-5ms) is used for separation.

-

The mass spectrometer is operated in single ion monitoring (SIM) mode for selective and sensitive detection of the target compounds.

-

Quantification is performed by comparing the peak areas of the analytes to that of the internal standard.

-

Conclusion

The stereochemical difference between coprostanol and this compound at the C-3 position has significant implications for their physical properties, biological formation, and environmental fate. Understanding these nuances is critical for researchers in fields relying on fecal sterol analysis. The provided data and protocols offer a foundational guide for the accurate identification and quantification of these important biomarkers.

References

- 1. Combined quantification of faecal sterols, stanols, stanones and bile acids in soils and terrestrial sediments by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. Validation of a gas chromatography-mass spectrometry method for the analysis of sterol oxidation products in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aocs.org [aocs.org]

- 8. orbi.uliege.be [orbi.uliege.be]

- 9. Determination of Fecal Sterols Following a Diet with and without Plant Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Navigating the Murky Waters: A Preliminary Technical Guide to Epicoprostanol in Wastewater Analysis

For Researchers, Scientists, and Drug Development Professionals

The surveillance of wastewater for indicators of fecal pollution is a cornerstone of public health and environmental monitoring. While traditional microbiological methods have long been employed, chemical markers offer a more stable and source-specific alternative. Among these, the fecal stanol epicoprostanol is emerging as a key indicator of treated sewage, providing valuable insights into the efficacy of wastewater treatment processes. This technical guide provides an in-depth overview of the preliminary investigation of this compound in wastewater, detailing its formation, analytical methodologies, and significance.

The Significance of this compound

This compound (5β-cholestan-3α-ol) is a stereoisomer of coprostanol (5β-cholestan-3β-ol), the primary biomarker for human fecal contamination. Coprostanol is formed from the microbial reduction of cholesterol in the vertebrate gut.[1] While coprostanol indicates the presence of fecal matter, the ratio of this compound to coprostanol can signify the degree of sewage treatment.[2][3] During sewage treatment, particularly under anaerobic conditions, microbial processes can convert coprostanol to its more stable isomer, this compound.[1][2] Therefore, a high this compound to coprostanol ratio in an environmental sample suggests that the fecal contamination has undergone treatment, whereas a low ratio points to raw or untreated sewage.[2][3]

Biochemical Pathway and Environmental Transformation

The journey from dietary cholesterol to the environmental indicator this compound is a multi-step process involving both human gut microbiota and environmental microorganisms in wastewater treatment facilities.

The primary pathway for coprostanol formation in the human gut is believed to be an indirect route involving intermediate ketones.[4][5] Once excreted and introduced into a sewage treatment plant (STP), coprostanol can be microbially converted to this compound.[1]

Quantitative Analysis of this compound in Wastewater

The concentration of this compound, in conjunction with coprostanol and cholesterol, provides critical data for assessing sewage contamination and treatment efficacy. The following table summarizes representative concentrations found in various studies.

| Sample Type | This compound Concentration | Coprostanol Concentration | Cholesterol Concentration | Location/Study |

| STP Effluent (mean) | 2.3 mg/L | 6.0 mg/L | 15.6 mg/L | Malaysia[6][7] |

| River Water (mean) | 2.4 mg/L | 2.4 mg/L | 4.6 mg/L | Malaysia[6][7] |

| Tropical River Water (range) | Not specified | <0.0001 - 13.47 µg/L | Not specified | Malaysia & Vietnam[8] |

| Sewage Contaminated Sediments | Not specified | 1,423 ng/g (max) | Not specified | Brazil[9] |

Note: Concentrations can vary significantly based on the population served by the STP, the type of treatment process, and environmental conditions.

Experimental Protocols for this compound Analysis

The analysis of this compound in wastewater is typically performed using gas chromatography-mass spectrometry (GC-MS) due to its high sensitivity and selectivity.[1][2] The following is a generalized protocol based on established methods.

Sample Collection and Preparation

-

Sample Collection: Collect wastewater samples in pre-cleaned amber glass bottles to prevent photodegradation of target analytes.[10]

-

Particulate Phase Separation: Since over 95% of sterols in wastewater are associated with the particulate phase, filter the water sample (e.g., 1 L) through a pre-combusted glass fiber filter (GFF).[1][8] The filter containing the particulate matter is used for extraction.

Extraction

-

Ultrasonic Extraction: Place the GFF into a centrifuge tube. Add a sequence of organic solvents, sonicating for a set duration with each solvent to extract the sterols. A common solvent series is:[1]

-

100% Methanol

-

Dichloromethane/Methanol (1:1)

-

100% Dichloromethane

-

-

Solvent Pooling and Concentration: Combine the solvent extracts from each step and concentrate them to near dryness using a rotary evaporator.[1]

Cleanup and Fractionation

-

Silica Gel Column Chromatography: To remove interfering compounds, pass the concentrated extract through a silica gel column. Elute the sterol fraction with a specific solvent mixture (e.g., hexane and ethyl acetate).[1]

-

Saponification (Optional): To analyze both free and esterified sterols, the extract can be saponified (hydrolyzed) using a solution of potassium hydroxide in methanol before the cleanup step.[1]

Derivatization

To improve the volatility and chromatographic separation of the sterols, they must be derivatized.[1]

-

Acetylation: Add an acetylating agent (e.g., acetic anhydride in pyridine) to the dried sterol fraction and heat to convert the sterols to their acetate esters.[1]

-

Silylation: Alternatively, a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form trimethylsilyl (TMS) ethers.[11]

GC-MS Analysis

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).[1]

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used for separation.[12]

-

GC Conditions:

-

MS Conditions:

The following diagram illustrates the general workflow for the analysis of this compound in wastewater.

Future Outlook

The analysis of this compound and other fecal stanols in wastewater is a powerful tool for environmental forensics and public health monitoring. As analytical techniques become more sensitive and accessible, the use of these chemical markers is expected to expand, providing more nuanced insights into fecal pollution sources and the effectiveness of sanitation infrastructure. Future research may focus on standardizing methodologies across laboratories and further elucidating the microbial pathways involved in sterol transformation within wastewater treatment systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. akademisains.gov.my [akademisains.gov.my]

- 4. Metabolism of Cholesterol and Bile Acids by the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesterol-to-Coprostanol Conversion by the Gut Microbiota: What We Know, Suspect, and Ignore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Use of Coprostanol, Epi-Coprostanol and Cholesterol in Evaluating Potential Sewage Input from Downstream River towards Marine Environment [agris.fao.org]